molecular formula C5H4ClNO2S B029025 Pyridine-2-sulfonyl Chloride CAS No. 66715-65-9

Pyridine-2-sulfonyl Chloride

Cat. No. B029025
CAS RN: 66715-65-9
M. Wt: 177.61 g/mol
InChI Key: JQJOGAGLBDBMLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pyridine-2-sulfonyl Chloride involves various methods, including the sulfonylation of pyridine N-oxides with sulfonyl chlorides under metal-free conditions at room temperature. This process allows for the generation of a wide variety of 2-sulfonyl pyridines, demonstrating the flexibility and efficiency of using sulfonyl chlorides as sulfonylation reagents (Sun et al., 2015).

Scientific Research Applications

  • Catalysis in Synthesis: Pyridinium chloride derivatives, such as ionic liquid sulfonic acid functionalized pyridinium chloride, effectively catalyze the synthesis of tetrahydrobenzo[b]pyran derivatives (Zolfigol et al., 2015) and hexahydroquinolines (Khazaei et al., 2013).

  • Organic Synthesis: Pyridine-3-sulfonyl chloride can produce various hydrazones, semicarbazides, and azides, with potential applications in organic synthesis (Cremlyn et al., 1980).

  • Antibacterial Properties: 2-(phenylsulfonyl)amino pyridine shows potential as an antimicrobial agent against bacteria like Staphylococcus aureus and Escherichia coli (Ijeomah & Tseeka, 2021).

  • DNA Cleavage Agents: Alkyl and aryl sulfonyl p-pyridine ethanone oximes, derived from pyridine sulfonyl compounds, have been identified as efficient DNA photo-cleavage agents, offering potential applications in biotechnology and medicine (Andreou et al., 2016).

  • Transition-Metal-Free Amination: Magnesium amides can facilitate the amination of pyridine-2-sulfonyl chloride and related N-heterocycles, leading to a range of 2,3-functionalized pyridines and aza-indoles (Balkenhohl et al., 2017).

  • Synthesis of Sulfonamides and Sulfonyl Fluorides: Sulfur-functionalized aminoacrolein derivatives efficiently synthesize heterocyclic sulfonamides and sulfonyl fluorides, providing access to compounds with limited chemical stability (Tucker, Chenard, & Young, 2015).

  • Antibiotic Potential: N-(2-pyridyl)-para-styrene sulfonamide shows potential as a potent antibiotic against Staphylococcus aureus and Escherichia coli (Shafieyoon, Mehdipour, & Tavakol, 2019).

  • Removal of S-Cysteine Protection: Pyridine sulfenyl chloride derivatives aid in removing S-cysteine protection, allowing for disulfide bond formation in peptides (Castell & Tun-kyi, 1979).

Safety And Hazards

Pyridine-2-sulfonyl Chloride is a hazardous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

There are several potential future directions for research involving Pyridine-2-sulfonyl Chloride. For example, piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

pyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJOGAGLBDBMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396412
Record name Pyridine-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2-sulfonyl Chloride

CAS RN

66715-65-9
Record name Pyridine-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDINE-2-SULFONYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Sodium hypochlorite solution (conc., 62 ml) was added dropwise to a stirred solution of pyridine-2-thiol (1.0 g, 8.995 mmol) dissolved in H2SO4 (25 ml) at 0° C. The mixture was stirred for 30 min, water (15 ml) added and the mixture extracted with DCM. The organic phases were combined, dried (MgSO4) and concentrated in vacuo gave the title compound (800 mg, 50%) which was used in the next step without purification. The structure was confirmed by 1H NMR.
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

Under ice-cooling, 2-mercaptopyridine (2.0 g) was added to sulfuric acid (50 mL). To the mixture was added dropwise an aqueous sodium hypochlorite solution (chlorine content 5%, 126 mL) over 1.5 hr, and the mixture was further stirred at the same temperature for 30 min. The reaction mixture was diluted with water (100 mL), and extracted with dichloromethane. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound as a colorless oil (yield 2.45 g, 77%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

2-Mercaptopyridine (126 mg, 1 mmol) was dissolved in 5 mL of concentrated sulfuric acid to form a yellow solution, which was cooled to around −15° C. with a sodium chloride/ice (1/3) bath. Aqueous sodium hypochlorite solution (10-15%, 11 mL, 15-20 mmol) was added to the solution slowly enough to maintain the internal temperature of the reaction mixture below 10° C., with vigorous stirring. The reaction mixture was stirred at 0° C. for 1 hour and then 10 mL of water was added, which was then extracted with methylene chloride (20 mL×3). The combined organic phase was washed with water, dried with anhydrous magnesium sulfate, and then concentrated in vacuo. Pyridine-2-sulfonyl chloride (145 mg, 72%) was produced as a yellowish viscous liquid. 1H NMR (CDCl3): δ 7.684-7.729 (m, 1H), 8.043-8.143 (m, 2H), 8.84 (d, J=4.10 Hz, 1H).
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-Mercaptopyridine (available from Sigma-Aldrich; 0.25 g, 2.25 mmol) was added to H2SO4 (8 mL) and the mixture was cooled to about −5° C. Sodium hypochlorite (10% solution; 17 mL) was added and the reaction mixture was stirred for 30 min at about 0° C. Water (10 mL) was added and the mixture was extracted with CH2Cl2 (3×20 mL). The combined organic layers were dried over Na2SO4, filtered and evaporated under reduced pressure to give crude pyridine-2-sulfonyl chloride (0.23 g, 58%), which was used directly in the next step without further purification.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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